molecular formula C12H14N2O B13595641 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol

3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B13595641
M. Wt: 202.25 g/mol
InChI Key: MVDPUYNGFWJESA-UHFFFAOYSA-N
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Description

3-(1-Phenyl-1H-pyrazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a propanol group at the 3-position of the pyrazole ring. Pyrazoles and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with a suitable reducing agent to yield the corresponding alcohol. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete reduction of the aldehyde group to the alcohol.

Chemical Reactions Analysis

3-(1-Phenyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The alcohol group in the compound can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other pyrazole derivatives with potential biological activities.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

3-(1-Phenyl-1H-pyrazol-4-yl)propan-1-ol can be compared with other similar compounds, such as:

    3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a methyl group instead of a phenyl group attached to the pyrazole ring. It may exhibit different biological activities and chemical reactivity compared to this compound.

    3-(1-Phenyl-1H-pyrazol-4-yl)propan-1-amine: This compound has an amine group instead of an alcohol group at the 3-position of the pyrazole ring. It may have different pharmacological properties and applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities and chemical reactivity.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(1-phenylpyrazol-4-yl)propan-1-ol

InChI

InChI=1S/C12H14N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10,15H,4-5,8H2

InChI Key

MVDPUYNGFWJESA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCCO

Origin of Product

United States

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